molecular formula C21H16N4O4 B1666613 Adecypenol CAS No. 104493-13-2

Adecypenol

Cat. No. B1666613
M. Wt: 280.28 g/mol
InChI Key: WJSAFKJWCOMTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adecypenol, a unique adenosine deaminase inhibitor containing homopurine and cyclopentene rings. It exhibits potent inhibitory activity against calf intestinal adenosine deaminase

Scientific Research Applications

Adenosine Deaminase Inhibition

Adecypenol exhibits potent inhibitory activity against calf intestinal adenosine deaminase, with a Ki value of 4.7×10^-9 M. This indicates its potential as a semi-tight binding inhibitor in biochemical research related to adenosine deaminase and its interactions (Ōmura, Tanaka, Kuga, & Imamura, 1986).

Lack of Acute Toxicity and Antimicrobial Activity

Research on adecypenol also reveals its safety profile, as no acute toxicity was observed at 100 mg/kg in mice. Additionally, adecypenol showed no antimicrobial activity against various bacteria and fungi at a concentration of 1.0 mg/ml, suggesting its specific inhibitory properties without broad-spectrum effects (Ōmura, Ishikawa, Kuga, Imamura, Taga, Takahashi, & Tanaka, 1986).

Carbocyclic Nucleosides Research

Adecypenol is one of the carbocyclic nucleosides isolated from a fermentation broth, highlighting its significance in the study of nucleosides and their derivatives. This research is valuable in understanding the biochemical properties and potential therapeutic applications of carbocyclic nucleosides (David, Fitchett, Alistair, & David, 1993).

properties

CAS RN

104493-13-2

Product Name

Adecypenol

Molecular Formula

C21H16N4O4

Molecular Weight

280.28 g/mol

IUPAC Name

5-(8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol

InChI

InChI=1S/C12H16N4O4/c17-3-6-1-7(11(20)10(6)19)16-5-15-9-8(18)2-13-4-14-12(9)16/h1,4-5,7-8,10-11,17-20H,2-3H2,(H,13,14)

InChI Key

WJSAFKJWCOMTLH-UHFFFAOYSA-N

SMILES

C1C(C2=C(NC=N1)N(C=N2)C3C=C(C(C3O)O)CO)O

Canonical SMILES

C1C(C2=C(NC=N1)N(C=N2)C3C=C(C(C3O)O)CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Adecypenol;  Antibiotic OM 3223, OM 3223, OM3223, OM-3223

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adecypenol
Reactant of Route 2
Adecypenol
Reactant of Route 3
Adecypenol
Reactant of Route 4
Adecypenol
Reactant of Route 5
Adecypenol
Reactant of Route 6
Adecypenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.